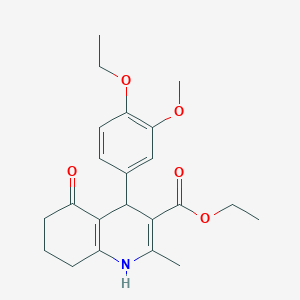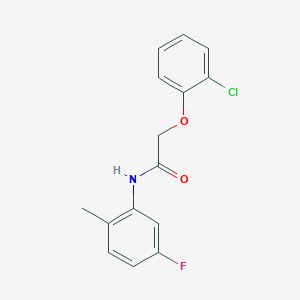![molecular formula C20H29ClN2 B5036675 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5036675.png)
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine, also known as CPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPP is a cyclic peptide that is structurally similar to the endogenous neuropeptide substance P, which is involved in pain transmission and inflammation. CPP has been shown to have a variety of effects on the nervous system and has been used in a range of research studies to investigate its mechanisms of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine is complex and involves its interactions with a variety of ion channels and receptors in the nervous system. It has been shown to bind to the NMDA receptor and modulate its activity, leading to changes in synaptic plasticity and neuronal excitability. 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has also been shown to modulate the activity of voltage-gated calcium channels, which are involved in neurotransmitter release and synaptic transmission. Additionally, 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to interact with nicotinic acetylcholine receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to have a variety of biochemical and physiological effects in the nervous system. It has been shown to modulate the activity of ion channels and receptors, leading to changes in synaptic plasticity and neuronal excitability. 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has also been shown to have anti-inflammatory effects and to modulate the release of cytokines and other signaling molecules in the immune system. Additionally, 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been shown to have analgesic effects and to modulate pain transmission in the nervous system.
实验室实验的优点和局限性
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be modified to incorporate fluorescent or other tags for imaging and tracking purposes. Additionally, 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has a high binding affinity for its targets, which allows for precise modulation of their activity. However, 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine also has some limitations. It can be difficult to deliver 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine to specific regions of the brain or other tissues, and its effects may be influenced by factors such as pH and temperature.
未来方向
There are many potential future directions for research on 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine and related compounds. One area of interest is the development of 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine-based therapeutics for neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to elucidate the mechanisms of action of 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine and other neuropeptides, as well as their interactions with other signaling molecules in the nervous system. Finally, the development of new synthetic methods for 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine and related compounds may lead to the discovery of novel compounds with improved pharmacological properties.
合成方法
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves coupling the protected amino acid derivatives of cyclohexylalanine and ornithine to a resin, followed by deprotection and cyclization to form the cyclic peptide. Other methods involve coupling the protected amino acids in solution and then cyclizing the peptide using a variety of reagents.
科学研究应用
2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has been used extensively in scientific research as a tool to investigate the mechanisms of action of neuropeptides and other signaling molecules in the nervous system. It has been shown to modulate the activity of a variety of ion channels and receptors, including N-methyl-D-aspartate (NMDA) receptors, voltage-gated calcium channels, and nicotinic acetylcholine receptors. 2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine has also been used to investigate the role of neuropeptides in pain transmission, learning and memory, and other physiological processes.
属性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1-cyclohexyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2/c21-18-10-8-16(9-11-18)15-23-14-13-22-12-4-7-19(22)20(23)17-5-2-1-3-6-17/h8-11,17,19-20H,1-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWZMUZKFCGALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5036609.png)
![(2R*,6S*)-4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5036612.png)
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5036616.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)



![3-methoxy-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5036655.png)
![2-{2-[(4-isopropylphenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5036673.png)
![N-[4-(aminosulfonyl)phenyl]-2-bromo-3,4,5-trimethoxybenzamide](/img/structure/B5036677.png)
![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
![2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5036686.png)
![N-[(4-bromo-2-thienyl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5036690.png)